

Physical and chemical properties of ethyl m-anisate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-methoxybenzoate*

Cat. No.: *B084342*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl m-Anisate For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of ethyl m-anisate (also known as **ethyl 3-methoxybenzoate**), tailored for a scientific audience. The information is presented to facilitate research and development, with a focus on structured data, experimental context, and logical relationships.

General and Physical Properties

Ethyl m-anisate is an aromatic ester.^[1] Its fundamental properties are summarized below.

Table 1: General Properties of Ethyl m-Anisate

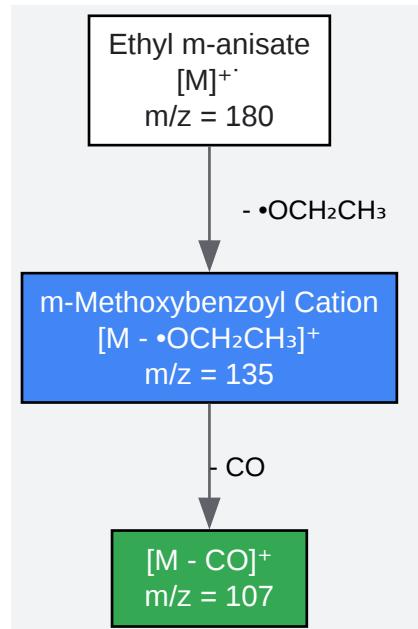
Identifier	Value	Source
IUPAC Name	ethyl 3-methoxybenzoate	[2]
Synonyms	Ethyl m-anisate, Ethyl 3-methoxybenzoate	[2] [3]
CAS Number	10259-22-0	[2] [3]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[2] [3] [4]
Molecular Weight	180.20 g/mol	[2] [3] [4]
Appearance	Solid / Liquid	[5]

Table 2: Physical Properties of Ethyl m-Anisate

Property	Value	Conditions	Source
Density	1.099 - 1.100 g/cm ³	[4] [6]	
Boiling Point	255-260 °C	@ 760 mmHg (Normal Pressure)	[7]
Refractive Index	1.515	@ 20°C	[6]
Molar Volume	163.8 mL/mol	[6]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of ethyl m-anisate.


Mass Spectrometry

The mass spectrum of ethyl m-anisate shows a molecular ion peak and characteristic fragmentation patterns for aromatic esters.[\[2\]](#)[\[8\]](#) The primary fragmentation involves the loss of the ethoxy group to form a stable acylium ion.[\[8\]](#)

Table 3: Key Mass Spectrometry Fragments for Ethyl m-Anisate

m/z Value	Proposed Fragment Ion	Description	Source
180	$[\text{C}_{10}\text{H}_{12}\text{O}_3]^+$	Molecular Ion (M^+)	[2] [9]
135	$[\text{C}_8\text{H}_7\text{O}_2]^+$	Loss of ethoxy radical ($\cdot\text{OCH}_2\text{CH}_3$)	[2] [9]
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Loss of carbon monoxide (CO) from m/z 135	[2] [9]

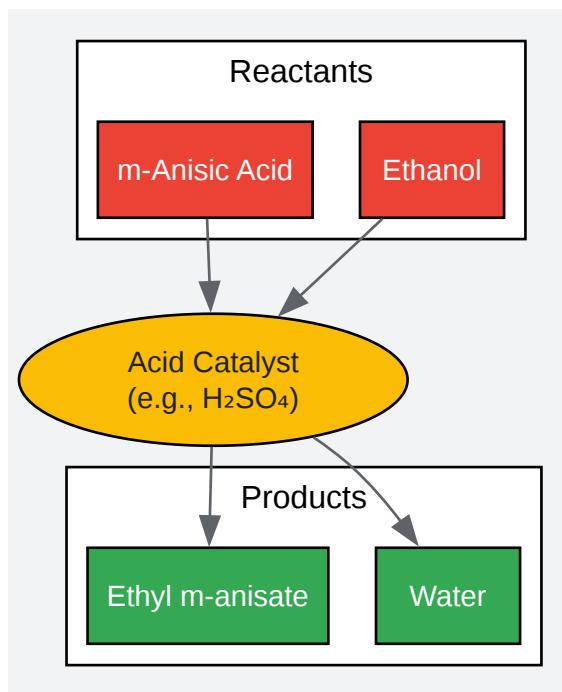
Below is a diagram illustrating the primary fragmentation pathway.

[Click to download full resolution via product page](#)

Primary fragmentation pathway of Ethyl m-anisate.

NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure. While a specific experimental spectrum for ethyl m-anisate is not readily available in the provided search results, data for the isomeric ethyl p-anisate and related compounds can provide expected peak regions.[\[10\]](#)[\[11\]](#)


Table 4: Predicted Key Spectral Data for Ethyl m-Anisate

Spectrum Type	Key Features	Predicted Region
^1H NMR	Aromatic protons (Ar-H)	δ 6.8-8.0 ppm
	Methoxy protons (-OCH ₃)	δ ~3.8 ppm
	Ethyl quartet (-OCH ₂ CH ₃)	δ ~4.3 ppm
	Ethyl triplet (-OCH ₂ CH ₃)	δ ~1.3 ppm
^{13}C NMR	Carbonyl carbon (C=O)	δ ~166 ppm
	Aromatic carbons (Ar-C)	δ 110-160 ppm
	Methoxy carbon (-OCH ₃)	δ ~55 ppm
	Ethyl carbons (-OCH ₂ CH ₃)	δ ~60, ~14 ppm
IR	Carbonyl stretch (C=O)	\sim 1720 cm ⁻¹
	C-O stretch (ester)	\sim 1250-1300 cm ⁻¹
	Aromatic C-H stretch	\sim 3000-3100 cm ⁻¹
	Aromatic C=C stretch	\sim 1450-1600 cm ⁻¹

Chemical Properties

Synthesis

Ethyl m-anisate is typically synthesized via Fischer-Speier esterification.[\[12\]](#) This method involves the acid-catalyzed reaction between m-anisic acid and ethanol.[\[13\]](#)

[Click to download full resolution via product page](#)

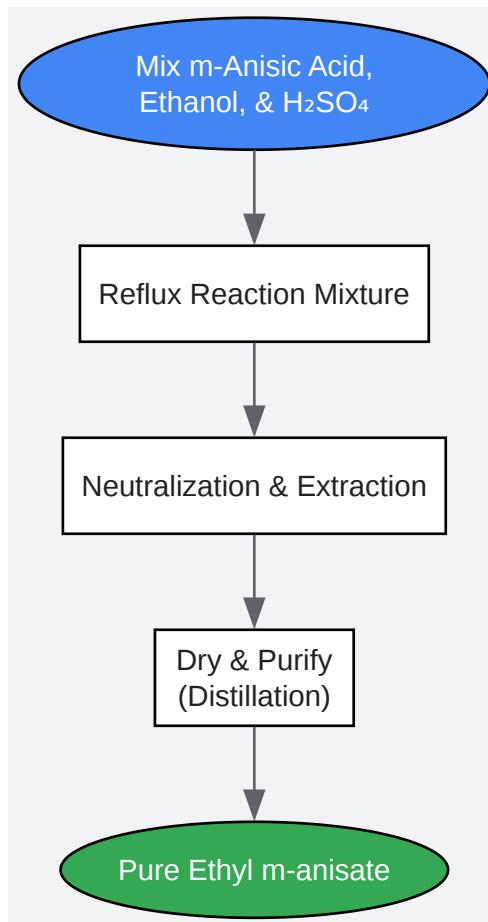
Fischer-Speier esterification for Ethyl m-anisate.

Reactivity and Stability

Aromatic esters like ethyl m-anisate are generally characterized by high chemical stability and low reactivity due to the presence of the aromatic ring.[1][14]

- Stability: The compound is stable under normal conditions. It should be stored in a well-closed container at temperatures between 10°C and 25°C.[4] Thermal decomposition can lead to the release of irritating gases and vapors.[5]
- Reactivity: The primary reaction of interest is hydrolysis. Under acidic or alkaline conditions, the ester can be hydrolyzed back to m-anisic acid and ethanol.[4][15] This reaction is the reverse of the Fischer esterification.[15]

Experimental Protocols


This section outlines the methodologies for determining the key properties discussed.

Synthesis: Fischer-Speier Esterification

Objective: To synthesize ethyl m-anisate from m-anisic acid and ethanol.

Procedure:

- Dissolve m-anisic acid in an excess of anhydrous ethanol in a round-bottom flask.[16]
- Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.[12][17]
- Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 1-10 hours).[12][13] The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol using a rotary evaporator.[16]
- Neutralize the remaining acid by washing the mixture with an aqueous solution of a weak base, such as sodium bicarbonate.[16][17]
- Extract the ester into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt like sodium sulfate.[16]
- Purify the final product, ethyl m-anisate, by distillation under reduced pressure.

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of Ethyl m-anisate.

Property Determination

- Boiling Point: Determined at a specified pressure (e.g., atmospheric or reduced) using distillation apparatus and a thermometer.
- Density: Measured using a pycnometer or a digital density meter at a controlled temperature.
- Refractive Index: Measured using a refractometer (e.g., an Abbe refractometer) at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
- Spectroscopy:
 - NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired on an NMR spectrometer (e.g., 400 MHz).

- IR: The spectrum can be obtained from a neat liquid film between salt plates or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[9]
- Mass Spectrometry: The sample is introduced into a mass spectrometer, often via Gas Chromatography (GC-MS), and ionized using techniques like Electron Ionization (EI) at a standard energy (e.g., 70 eV).[9]

Applications and Safety

- Applications: Ethyl m-anisate and related aromatic esters are used as intermediates in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.
- Safety: The compound is not considered hazardous under normal handling conditions.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed. In case of fire, use extinguishing media appropriate for the surrounding environment.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl-3-methoxybenzoate (CAS 10259-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Ethyl 3-methoxybenzoate | 10259-22-0 | FE71003 | Biosynth [biosynth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ethyl 3-methoxybenzoate [stenutz.eu]
- 7. Ethyl-3-methoxybenzoate [webbook.nist.gov]
- 8. pharmacy180.com [pharmacy180.com]

- 9. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Ethyl 4-methoxybenzoate(94-30-4) IR Spectrum [chemicalbook.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. cerritos.edu [cerritos.edu]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- To cite this document: BenchChem. [Physical and chemical properties of ethyl m-anisate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084342#physical-and-chemical-properties-of-ethyl-m-anisate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

